molecular formula C12H12BrF3O3 B13682152 Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Cat. No.: B13682152
M. Wt: 341.12 g/mol
InChI Key: YRLSRVCEALAHJF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate is a complex organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate typically involves multiple steps. One common method includes the bromination of a trifluoromethyl-substituted benzene derivative, followed by esterification and hydroxylation reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as catalytic processes and automated reaction monitoring are often employed to achieve these goals .

Mechanism of Action

The mechanism by which Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate exerts its effects involves interactions with specific molecular targets and pathways. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins . These interactions can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate is unique due to the presence of both a bromine atom and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various applications .

Biological Activity

Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate, also known by its CAS number 2755717-90-7, is a compound of significant interest due to its potential biological activities. This article focuses on the biological activity of this compound, supported by various studies and data tables.

Molecular Formula

  • Chemical Formula : C12H12BrF3O3
  • Molecular Weight : 341.12 g/mol
  • IUPAC Name : this compound

Structure

The compound features a hydroxypropanoate moiety attached to a phenyl ring that is further substituted with bromine and trifluoromethyl groups. The presence of these electron-withdrawing groups is expected to enhance its biological activity.

The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl group, which enhances metabolic stability and lipophilicity, facilitating membrane permeability and interaction with biological targets .

In Vitro Studies

Recent studies have explored the compound's effects on various biological targets:

  • Cholinesterases Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital for neurotransmission. For instance, compounds with similar structures demonstrated IC50 values indicating moderate inhibition against these enzymes .
  • Cyclooxygenase (COX) Inhibition : The presence of halogen atoms in the structure has been associated with enhanced inhibitory activity against COX enzymes, which play a critical role in inflammation pathways. Molecular docking studies indicated strong interactions between the compound and COX active sites .

Antioxidant Activity

The compound's ability to scavenge free radicals has been evaluated, suggesting potential antioxidant properties that could contribute to its therapeutic effects against oxidative stress-related diseases .

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/PathwayIC50 Value (μM)Reference
Cholinesterase InhibitionAChE19.2
BChE13.2
COX InhibitionCOX-1Moderate
COX-2Moderate
Antioxidant ActivityDPPH ScavengingModerate

Case Study 1: Neuroprotective Potential

A study investigating neuroprotective agents highlighted the efficacy of compounds structurally similar to this compound in reducing neurodegeneration markers in vitro. The results indicated that such compounds could potentially serve as lead candidates for Alzheimer's disease therapy due to their cholinesterase inhibition properties .

Case Study 2: Anti-inflammatory Effects

Research on anti-inflammatory agents has shown that compounds with similar trifluoromethyl substitutions exhibit promising results in reducing inflammation markers in cellular models. The docking studies suggested that these compounds could effectively bind to COX enzymes, leading to reduced production of pro-inflammatory mediators .

Properties

Molecular Formula

C12H12BrF3O3

Molecular Weight

341.12 g/mol

IUPAC Name

ethyl 3-[4-bromo-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate

InChI

InChI=1S/C12H12BrF3O3/c1-2-19-11(18)6-10(17)8-4-3-7(13)5-9(8)12(14,15)16/h3-5,10,17H,2,6H2,1H3

InChI Key

YRLSRVCEALAHJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)Br)C(F)(F)F)O

Origin of Product

United States

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